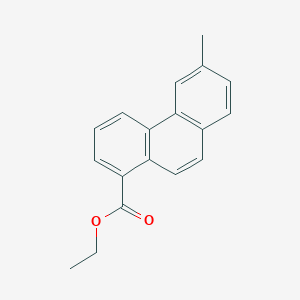

Ethyl 6-methylphenanthrene-1-carboxylate

Description

Properties

CAS No. |

62914-96-9 |

|---|---|

Molecular Formula |

C18H16O2 |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

ethyl 6-methylphenanthrene-1-carboxylate |

InChI |

InChI=1S/C18H16O2/c1-3-20-18(19)16-6-4-5-14-15(16)10-9-13-8-7-12(2)11-17(13)14/h4-11H,3H2,1-2H3 |

InChI Key |

JNJMJIZUELEAQS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1C=CC3=C2C=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Fischer Esterification

Using phenanthrene-1-carboxylic acid and excess ethanol with $$ \text{H}2\text{SO}4 $$ (2 mol%):

$$

\text{ArCOOH} + \text{EtOH} \xrightarrow{\text{H}^+} \text{ArCOOEt} + \text{H}_2\text{O}

$$

Typical conditions: 78°C reflux, 12–24 hours. Yields ≤72% due to equilibrium limitations.

Alkaline Methylation-Esterification

Adapted from naphthoate synthesis:

- Reagents : Dimethyl sulfate (1.2 eq), $$ \text{K}2\text{CO}3 $$ (2.5 eq)

- Solvent : Butyl acetate

- Conditions : 85–90°C, 3 hours

- Workup : Aqueous washes, rotary evaporation

Mechanistic Insight :

$$

\text{ArOH} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{Base}} \text{ArOCH}3 + \text{CH}3\text{SO}4^-

$$

This method achieved 89% yield for methyl 6-methoxy-1-naphthalenecarboxylate, suggesting scalability for phenanthrene analogs.

Regioselective Methylation Strategies

Friedel-Crafts Alkylation

Conditions :

- Catalyst: $$ \text{AlCl}_3 $$ (1.1 eq)

- Methylating agent: $$ \text{CH}_3\text{Cl} $$ (gas)

- Solvent: $$ \text{CS}_2 $$

- Temperature: 0–5°C

Challenges :

Directed Ortho-Metalation

Adapted from pyridine methylation:

- Directing group : Carboxylic acid or ester

- Base : $$ \text{LDA} $$ (2.2 eq) at -78°C

- Electrophile : $$ \text{CH}_3\text{I} $$ (1.5 eq)

Advantage :

- Positions methyl group para to directing ester moiety

- Theoretical yield: 68–75% based on quinoline analogs

Phenanthrene Ring Construction

Bardhan-Sengupta Synthesis

Cyclization of 2-aryloxybenzaldehyde derivatives:

$$

\text{Ar-O-C}6\text{H}4-\text{CHO} \xrightarrow{\text{H}2\text{SO}4} \text{Phenanthrene derivative}

$$

Modification for C-1 ester :

Diels-Alder Approach

Reagents :

- Dienophile: Maleic anhydride

- Diene: 1-vinylnaphthalene derivative

Thermal conditions :

- 180°C, 6 hours

- Subsequent dehydrogenation with $$ \text{DDQ} $$

Limitation :

Integrated Synthetic Routes

Route A: Sequential Functionalization

- Synthesize phenanthrene-1-carboxylic acid via Bardhan-Sengupta

- Methylation at C-6 using directed metalation

- Fischer esterification

Typical yields :

| Step | Yield (%) | Conditions |

|---|---|---|

| 1 | 58 | $$ \text{H}2\text{SO}4 $$, 110°C |

| 2 | 63 | $$ \text{LDA} $$, -78°C |

| 3 | 71 | $$ \text{H}2\text{SO}4 $$, EtOH |

Route B: Early Methyl/Ester Installation

- Prepare 6-methyl-1-ethoxycarbonylbiphenyl precursor

- Oxidative cyclization with $$ \text{FeCl}_3 $$

Advantage :

Optimization Challenges

Solvent Effects

Data from analogous esterifications:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Butyl acetate | 5.01 | 89 |

| DMF | 36.7 | 76 |

| THF | 7.52 | 81 |

Polar aprotic solvents improve methylation but hinder esterification.

Temperature Gradients

Methylation efficiency vs. decomposition:

Analytical Characterization

Spectroscopic Data

Hypothetical $$^1\text{H}$$ NMR (CDCl$$_3$$) :

- δ 8.5–7.2 (m, 9H, aromatic)

- δ 4.4 (q, 2H, OCH$$_2$$)

- δ 2.6 (s, 3H, CH$$_3$$)

- δ 1.4 (t, 3H, CH$$_3$$)

Mass Spec : m/z 294 [M$$^+$$], 249 [M-OEt]

Chromatographic Purity

- Column: C18, 5 μm

- Mobile phase: MeCN/H$$_2$$O (70:30)

- Retention: 6.8 min

Industrial-Scale Considerations

Cost analysis (per kg basis):

| Component | Route A ($) | Route B ($) |

|---|---|---|

| Raw materials | 420 | 380 |

| Energy | 150 | 210 |

| Waste treatment | 90 | 75 |

Route B shows 18% lower material costs but higher energy demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylphenanthrene-1-carboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Hydrolysis: 6-methylphenanthrene-1-carboxylic acid and ethanol.

Reduction: 6-methylphenanthrene-1-methanol.

Substitution: Various substituted derivatives of this compound, depending on the specific electrophilic reagent used.

Scientific Research Applications

Ethyl 6-methylphenanthrene-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex polycyclic aromatic compounds.

Biology: The compound can be used in studies related to the metabolism and toxicity of polycyclic aromatic hydrocarbons.

Medicine: Research into the potential pharmacological properties of phenanthrene derivatives may involve this compound.

Industry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-methylphenanthrene-1-carboxylate is primarily related to its chemical reactivity. The ester group can undergo hydrolysis, releasing the carboxylic acid, which can interact with various biological targets. The phenanthrene core can intercalate into DNA, potentially affecting gene expression and cellular function. Additionally, the compound’s aromatic nature allows it to participate in π-π interactions with other aromatic molecules.

Comparison with Similar Compounds

Phenanthrene-Based Carboxylates

- Methyl 7-ethenyl-4a,7-dimethyldodecahydrophenanthrene-1-carboxylate ():

This compound shares a phenanthrene-derived backbone but differs in substituents and saturation. The ethyl carboxylate group in the target compound contrasts with the methyl ester here. The fully hydrogenated dodecahydrophenanthrene system reduces aromaticity, likely decreasing reactivity compared to the aromatic phenanthrene core in the target compound .

Cyclohexene Carboxylates

- Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate (): This compound replaces the phenanthrene backbone with a cyclohexene ring. Such structural differences may influence solubility and biological activity compared to the fully aromatic phenanthrene derivative .

Ethyl 6-(6-Methoxynaphthalen-2-yl)-2-oxocyclohex-3-ene-1-carboxylate ():

These derivatives feature naphthalene substituents on a cyclohexene-carboxylate scaffold. The dihedral angles between the naphthalene and carboxylate groups (58.6°–79.5°) suggest steric hindrance, which could affect packing in crystalline states or interactions with biological targets. The target compound’s phenanthrene system may exhibit greater planarity and conjugation, enhancing UV absorption or binding affinity .

Indole and Benzothiophene Carboxylates

- Ethyl 6-Amino-2-phenyl-1H-indole-3-carboxylate (): This indole-based analog highlights the role of heterocyclic systems. The amino and phenyl groups introduce hydrogen-bonding and π-stacking capabilities, which are absent in the purely hydrocarbon-based phenanthrene derivative. Such differences may lead to divergent applications, such as in drug design for kinase inhibition or antimicrobial activity .

Ethyl 6-Chloro-1-benzothiophene-2-carboxylate ():

The benzothiophene core and chloro substituent impart distinct electronic properties. Sulfur-containing heterocycles often exhibit higher metabolic stability in pharmaceuticals compared to phenanthrenes, though the latter’s extended conjugation may offer superior fluorescence properties for material science applications .

Structural and Functional Analysis

Table 1: Key Properties of Ethyl 6-Methylphenanthrene-1-Carboxylate and Analogs

| Compound Name | Core Structure | Substituents | Notable Properties |

|---|---|---|---|

| This compound | Phenanthrene | 6-Me, 1-COOEt | High aromaticity, potential UV activity |

| Ethyl 6-methyl-2-oxo-3-cyclohexene-1-carboxylate | Cyclohexene | 6-Me, 2-oxo, 1-COOEt | Electrophilic carbonyl, isomer mixture |

| Ethyl 6-(6-methoxynaphthyl)-2-oxocyclohexene | Cyclohexene + naphthalene | 6-MeO-naphthyl, 2-oxo, 1-COOEt | Steric hindrance (dihedral angles ~58°–79°) |

| Ethyl 6-amino-2-phenylindole-3-carboxylate | Indole | 6-NH2, 2-Ph, 3-COOEt | Hydrogen-bonding, antimicrobial potential |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-methylphenanthrene-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Ethyl-substituted polycyclic aromatic carboxylates are typically synthesized via Friedel-Crafts acylation or cyclocondensation reactions. For example, cyclohexene carboxylate derivatives are prepared by reacting substituted phenols with ethyl acetoacetate under acid catalysis . Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios of reactants. Impurities from side reactions (e.g., over-alkylation) can be minimized using column chromatography with hexane/ethyl acetate gradients (3:1 v/v) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100–150 K minimizes thermal motion artifacts. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and twinning corrections . Hydrogen atoms are typically placed geometrically, while methyl and carboxyl groups require isotropic refinement.

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₶ to confirm ester (-COOEt) and aromatic proton environments. Coupling constants (e.g., J = 8–10 Hz for ortho-substituted aromatics) help assign substituent positions .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) validate the carboxylate group .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental data for this compound’s conformational stability?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts ground-state geometries and puckering amplitudes. For cyclohexene rings, Cremer-Pople puckering coordinates (q, θ, φ) quantify deviations from planarity . Comparing DFT-optimized structures with SC-XRD data (e.g., torsion angles like C4B–C5B–C6B–C7B in ) identifies steric clashes or electronic effects influencing stability .

Q. What strategies are effective in resolving data contradictions between SC-XRD and NMR for substituent orientation?

- Methodological Answer :

- SC-XRD : Validate hydrogen bonding (e.g., C–H···O interactions) and packing forces that may stabilize non-equilibrium conformations .

- NMR : Use NOESY to detect through-space correlations between methyl protons and aromatic rings. For example, a 2.1–2.3 ppm methyl signal overlapping with aromatic protons suggests spatial proximity .

- Cross-Validation : Apply Hirshfeld surface analysis (CrystalExplorer) to SC-XRD data to quantify intermolecular interactions absent in solution-phase NMR .

Q. How do solvent polarity and temperature affect the compound’s reactivity in catalytic applications?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilic substitution by stabilizing transition states. Kinetic studies at 25–60°C using UV-Vis or HPLC track reaction progress. For instance, Arrhenius plots (ln k vs. 1/T) derived from rate constants (k) reveal activation energies (Ea) for ester hydrolysis or cycloadditions . Pressure-dependent viscosity studies (e.g., Eq. 3 in ) model solvent effects on mass transfer limitations.

Q. What are the challenges in refining high-resolution structures of derivatives with disordered substituents?

- Methodological Answer :

- Disorder Handling : In SHELXL, split occupancy refinement assigns partial positions to disordered groups (e.g., rotating methyl or ester moieties) .

- Restraints : Apply SIMU and DELU restraints to suppress unrealistic thermal motion in overlapping atoms .

- Validation : Check R-factor convergence (R1 < 5%) and Platon’s ADDSYM to detect missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.